molecular formula C12H19NO2 B15326567 1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid

1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid

Cat. No.: B15326567
M. Wt: 209.28 g/mol
InChI Key: UHTOQGUQEHRAFP-UHFFFAOYSA-N
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Description

1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a cyano (-CN) group and two propyl substituents at the 3-position of the cyclobutane ring. However, insights can be drawn from structurally related compounds discussed in the evidence.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H19NO2/c1-3-5-11(6-4-2)7-12(8-11,9-13)10(14)15/h3-8H2,1-2H3,(H,14,15)

InChI Key

UHTOQGUQEHRAFP-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(C1)(C#N)C(=O)O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Effects References
1-Cyano-3,4-epithiobutane Cyano, epithio (S-CH2-CH2-) C4H5NS 115.15 Volatile flavor compound; plant defense
1-Benzylcyclobutane-1-carboxylic acid Benzyl, carboxylic acid C12H14O2 190.24 High lipophilicity; safety data available
1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid Trifluoropropyl, carboxylic acid C8H11F3O2 196.17 Enhanced metabolic stability due to fluorine
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid Chlorophenyl, methyl, carboxylic acid C12H13ClO2 224.69 Aromatic interactions; potential bioactivity
3-(3-Phenylpropyl)-1-cyclobutanecarboxylic acid Phenylpropyl, carboxylic acid C14H18O2 218.29 Increased aromatic bulk; unknown bioactivity

Physicochemical Properties

  • Lipophilicity: The dipropyl and cyano groups in the target compound likely increase logP values compared to analogs with polar substituents (e.g., carboxylic acid in ).
  • Reactivity: The cyano group may participate in nucleophilic addition reactions, contrasting with the inert trifluoropropyl group in or the reactive epithio group in .

Biological Activity

1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid (C12H19NO2) is a compound of increasing interest in the fields of organic chemistry and medicinal research. Its unique structure, characterized by a cyclobutane ring with cyano and carboxylic acid functionalities, suggests potential biological activity that warrants detailed investigation.

  • Molecular Formula : C12H19NO2
  • Molecular Weight : 209.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1497019-10-9
PropertyValue
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
IUPAC NameThis compound
InChI KeyUHTOQGUQEHRAFP-UHFFFAOYSA-N

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Cyclization of Nitriles : Reacting a suitable nitrile with a cyclobutane derivative using strong bases like sodium hydride.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form ketones or reduction to yield primary amines, indicating its versatility in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The cyano and carboxylic acid groups are crucial for its reactivity and binding affinity to enzymes and receptors. Preliminary studies suggest potential roles in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesNotable Biological Activity
1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acidDimethyl substitution on cyclobutaneModerate antimicrobial activity
1-Cyano-3,3-diethylcyclobutane-1-carboxylic acidDiethyl substitutionPotential anti-inflammatory effects
1-Cyano-3,3-dibutylcyclobutane-1-carboxylic acidDibutyl substitutionInvestigated for anticancer effects

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